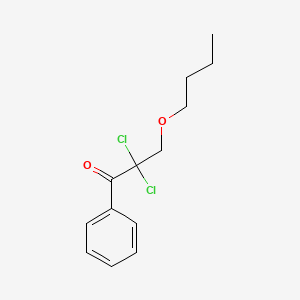
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one is an organic compound with a complex structure that includes a phenyl group, two chlorine atoms, and a butoxy group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2,2-dichloro-1-phenylpropan-1-one typically involves the reaction of 3-butoxypropan-1-ol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the dichloro functionality. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloro groups to hydrogen atoms, resulting in a less chlorinated product.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives.
Applications De Recherche Scientifique
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Butoxy-2,2-dichloro-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The dichloro groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The butoxy and phenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butoxy-1,2-propanediol: A related compound with similar structural features but different functional groups.
Phenylacetone: Another compound with a phenyl group and a ketone functionality, but lacking the butoxy and dichloro groups.
Uniqueness
3-Butoxy-2,2-dichloro-1-phenylpropan-1-one is unique due to its combination of butoxy, dichloro, and phenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functionalities are required.
Propriétés
Numéro CAS |
113446-36-9 |
|---|---|
Formule moléculaire |
C13H16Cl2O2 |
Poids moléculaire |
275.17 g/mol |
Nom IUPAC |
3-butoxy-2,2-dichloro-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H16Cl2O2/c1-2-3-9-17-10-13(14,15)12(16)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Clé InChI |
UZQHQLCVENDALJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(C(=O)C1=CC=CC=C1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


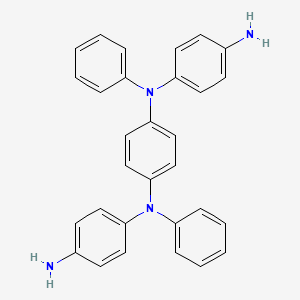
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
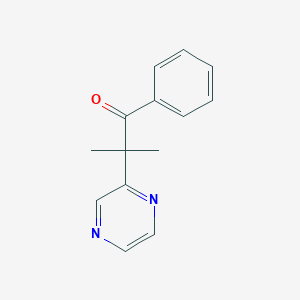
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
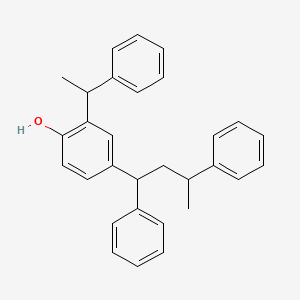
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
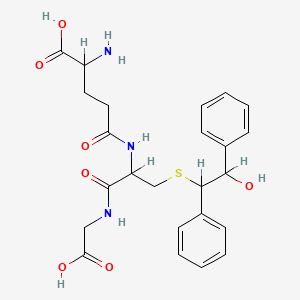
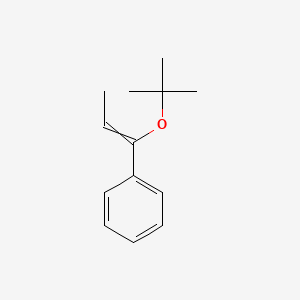
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)
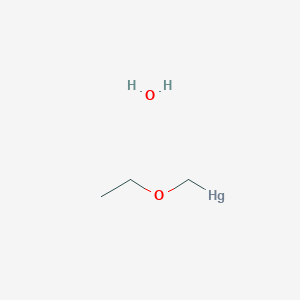

![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
